
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine
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Overview
Description
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C22H25Cl2NO5 and a molecular weight of 454.34 g/mol . This compound is a derivative of L-tyrosine, a naturally occurring amino acid, and is modified with a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a 2,6-dichlorobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group.
Methylation: The protected amino group is then methylated.
Benzylation: The hydroxyl group of the tyrosine residue is benzylated using 2,6-dichlorobenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group ensures that the compound remains stable under various conditions, while the methyl and dichlorobenzyl groups enhance its reactivity and specificity. The compound can interact with enzymes and proteins, modifying their activity and function .
Comparison with Similar Compounds
Similar Compounds
Boc-O-2,6-dichlorobenzyl-L-tyrosine: Similar in structure but lacks the methyl group.
O-2,6-dichlorobenzyl-L-tyrosine: Lacks both the Boc protecting group and the methyl group.
Uniqueness
Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is unique due to its combination of protecting groups and functional groups, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and proteomics research .
Q & A
Basic Questions
Q. What is the structural and functional significance of the Boc and 2,6-dichlorobenzyl groups in Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine?
- The tert-butoxycarbonyl (Boc) group protects the α-amino group of tyrosine during peptide synthesis, preventing unwanted nucleophilic side reactions during coupling steps. The 2,6-dichlorobenzyl group serves as a steric shield for the phenolic hydroxyl group, enhancing selectivity in orthogonal protection strategies. These groups improve reaction fidelity in complex peptide assembly .
Q. What is the standard synthetic route for this compound?
- The synthesis begins with L-tyrosine:
Amino protection : The α-amino group is protected with Boc via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Hydroxyl protection : The phenolic hydroxyl is derivatized using 2,6-dichlorobenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) to introduce the dichlorobenzyl group.
Yields exceeding 85% are achievable with optimized stoichiometry and anhydrous conditions .
Q. How is the Boc group removed during peptide synthesis, and what precautions are necessary?
- The Boc group is acid-labile and typically cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM). Care must be taken to avoid prolonged exposure to acidic conditions, which could destabilize acid-sensitive residues (e.g., Trp) or side-chain protecting groups. Neutralization with a base (e.g., i-Pr₂NEt) follows deprotection .
Advanced Research Questions
Q. How do steric effects from the 2,6-dichlorobenzyl group influence coupling efficiency, and how can this be mitigated?
- The bulky 2,6-dichlorobenzyl group reduces coupling rates due to steric hindrance. To enhance reactivity:
- Use coupling agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HOBt (hydroxybenzotriazole).
- Optimize solvent polarity (e.g., DMF or NMP) to improve reagent accessibility.
- Monitor reaction progress via HPLC or TLC to adjust reaction times .
Q. What strategies optimize the synthesis of this compound for large-scale peptide production?
- Process optimization :
- Employ high-yield coupling reagents (e.g., PyBOP or HATU).
- Use microwave-assisted synthesis to reduce reaction times.
- Implement inline analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring.
Q. How can enantiomeric purity be maintained during synthesis, and what analytical methods validate it?
- Racemization control :
- Use low-temperature coupling (0–4°C) and minimize basic conditions.
- Employ additives like HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization.
- Validation :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC).
- Optical rotation measurement ([α]²⁰/D = +20° ± 1° in ethanol) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Short-term storage : Stable at 2–8°C in anhydrous DCM or DMF for ≤1 week.
- Long-term storage : Lyophilized powder stored at –20°C under argon retains stability for ≥2 years. Avoid moisture and light to prevent Boc group hydrolysis or dichlorobenzyl group degradation .
Q. How is this compound characterized in complex peptide mixtures, and what techniques resolve analytical challenges?
- Identification :
- LC-MS (ESI or MALDI-TOF) for molecular weight confirmation.
- ¹H/¹³C NMR to verify regiochemistry (e.g., aromatic proton shifts at δ 7.2–7.4 ppm for dichlorobenzyl).
Q. Methodological Considerations
Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS)?
- Steric limitations : The dichlorobenzyl group may hinder resin loading or iterative coupling in sterically congested sequences.
- Solution : Use longer coupling times (≥2 hours) or switch to Fmoc-based strategies for acid-sensitive sequences .
Q. How does the pKa of the phenolic hydroxyl (2.98 ± 0.10) influence its reactivity in aqueous vs. non-polar environments?
- In non-polar solvents (e.g., DCM), the hydroxyl remains protonated, reducing nucleophilicity. In polar aprotic solvents (e.g., DMF), partial deprotonation enhances reactivity, necessitating careful pH control during functionalization .
Properties
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQWZKPLKWYCDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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